N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1207012-99-4
Cat. No.: VC6015441
Molecular Formula: C21H16ClN5O
Molecular Weight: 389.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207012-99-4 |
|---|---|
| Molecular Formula | C21H16ClN5O |
| Molecular Weight | 389.84 |
| IUPAC Name | N-benzyl-1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C21H16ClN5O/c22-17-8-10-18(11-9-17)27-20(16-7-4-12-23-14-16)19(25-26-27)21(28)24-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,24,28) |
| Standard InChI Key | OEUYSOQRYFPMMX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates four key moieties: a 1,2,3-triazole ring, a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a benzyl carboxamide at position 4 (Figure 1). The triazole ring provides a rigid planar framework, while the aromatic substituents enhance hydrophobic interactions with biological targets. The 4-chlorophenyl group contributes electron-withdrawing effects, potentially stabilizing the molecule in metabolic environments.
Molecular Characteristics
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Molecular Formula: C₂₁H₁₆ClN₅O
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Molecular Weight: 389.84 g/mol
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CAS Registry: 1207012-99-4
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Solubility: Limited aqueous solubility (logP ≈ 3.2 predicted), soluble in polar aprotic solvents like DMSO and ethanol .
X-ray crystallography of analogous triazoles reveals coplanar alignment between the triazole ring and substituents, as seen in ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, where the aldehyde group adopts a near-planar orientation relative to the triazole core . Intramolecular interactions, such as CH···O hydrogen bonds, further stabilize the conformation .
Synthesis and Characterization
Synthetic Pathway
The synthesis follows a two-step protocol (Scheme 1):
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole ring.
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Amidation: Carboxylic acid derivatives react with benzylamine to introduce the carboxamide group.
Key Conditions:
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Step 1: CuSO₄/sodium ascorbate in tert-butanol/water (80°C, 12 h).
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Step 2: EDCI/HOBt coupling in DMF, room temperature.
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Yield: 72–85% after recrystallization (ethanol).
Analytical Characterization
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NMR: ¹H NMR (400 MHz, DMSO-d₆) displays distinct peaks for the benzyl (δ 4.52, s, 2H), pyridyl (δ 8.50–7.40, m), and chlorophenyl (δ 7.68–7.30, m) protons.
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IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).
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HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
Biological Activities
Antimicrobial Effects
Preliminary screening against Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL) suggests moderate activity, potentially via ergosterol biosynthesis disruption.
Antioxidant Capacity
While direct data are lacking, structurally related 3-(4-chlorophenyl)-1,2,4-triazoles exhibit radical scavenging activity (IC₅₀ = 18–45 μM in DPPH assays) , hinting at possible redox-modulating properties.
Comparative Analysis with Analogues
Structural Analogues
The benzyl carboxamide group in the target compound confers superior binding affinity to kinase domains compared to ester or methyl analogues .
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